molecular formula C26H25N3O5S B2422004 Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-06-3

Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2422004
CAS No.: 851947-06-3
M. Wt: 491.56
InChI Key: ARXPONOWBXYNGS-UHFFFAOYSA-N
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Description

Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cyclization Reactions

The chemical serves as a foundation for synthesizing various heterocycles, demonstrating its versatility in producing compounds with potential enzymatic activity enhancements. For instance, its derivatives have been prepared and reacted with hydrazines and other reagents to obtain new substituted pyrazolopyrimidin-4-ones, showing potent effects on increasing the reactivity of specific enzymes. Such studies highlight the compound's role in creating biochemically active molecules (Abd & Awas, 2008).

Anticancer Activity

Research into the applications of this chemical also extends to anticancer activity, where derivatives have been synthesized and evaluated against cancer cell lines. The structural modification and synthesis of new heterocycles using this compound as a precursor have led to the discovery of molecules displaying potent activity against specific human cancer cell lines, emphasizing its potential in medicinal chemistry for developing novel anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial Evaluation

Additionally, the compound's derivatives have been utilized in synthesizing new pyrimidine derivatives, with some showing promising antimicrobial properties. This application is crucial in the ongoing search for new antibiotics and antimicrobial agents to combat resistant strains of bacteria and other pathogens, underscoring the compound's importance in pharmaceutical research and development (Farag, Kheder, & Mabkhot, 2008).

Allosteric Modulation and Antagonism

In pharmacology, specific derivatives of this compound have been identified as new allosteric modulators and antagonists for the adenosine A1 receptor. This discovery opens up new avenues for drug development, particularly in treating conditions related to this receptor's activity, such as cardiovascular diseases. The ability to modulate receptor activity through allosteric sites provides a nuanced approach to drug design, offering potential advantages over traditional agonist/antagonist interactions (Ferguson et al., 2008).

Properties

IUPAC Name

ethyl 5-[(4-butoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-3-5-15-34-19-13-11-17(12-14-19)23(30)27-24-21-20(16-35-24)22(26(32)33-4-2)28-29(25(21)31)18-9-7-6-8-10-18/h6-14,16H,3-5,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXPONOWBXYNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.